6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide
Description
6-Fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide is a fluorinated pyridine carboxamide derivative characterized by a 5-methylfuran-2-ylmethyl substituent at the amide nitrogen. Its molecular formula is C₁₂H₁₁FN₂O₂, and it features a pyridine core substituted with a fluorine atom at the 6-position and a carboxamide group at the 3-position. This compound has been identified for its antiparasitic properties, particularly in veterinary applications, as evidenced by its classification under complex II inhibitors in patent literature . The fluorine atom likely enhances metabolic stability and bioavailability, while the furan moiety may contribute to target specificity or solubility modulation.
Properties
IUPAC Name |
6-fluoro-N-[(5-methylfuran-2-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-8-2-4-10(17-8)7-15-12(16)9-3-5-11(13)14-6-9/h2-6H,7H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODCGHGVWPDABP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(=O)C2=CN=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Target Compound :
- The 5-methylfuran-2-ylmethyl group in the target compound replaces the diethylaminoethyl side chain, likely reducing cationic interactions but improving lipophilicity for membrane penetration in antiparasitic applications.
Agrochemical Carboxamides (Complex II Inhibitors)
Examples include boscalid (A.3.4) and fluxapyroxad (A.3.9) from the European Patent Application :
- Substituents : Bulky aromatic or heteroaromatic groups (e.g., biphenyl, trifluoromethylphenyl).
- Application : Fungicidal activity via inhibition of mitochondrial complex II.
- Key Findings: Bulky substituents enhance binding to the ubiquinone site of succinate dehydrogenase, improving antifungal potency.
Comparison with Target Compound :
- The furan substituent in the target compound is less sterically hindered, suggesting a divergent mechanism or target specificity (e.g., veterinary antiparasitic vs. agricultural fungicidal).
Antiparasitic Pyridine Carboxamides
6-Fluoro-N-(2-Fluoro-3-{[4-(Heptafluoropropan-2-yl)-2-Iodo-6-(Trifluoromethyl)Phenyl]Carbamoyl}Phenyl)Pyridine-3-Carboxamide
Comparison with Target Compound :
Table 1: Structural and Functional Comparison
Key Observations:
Fluorine Substitution : Fluorine at the 6-position (common in all compounds) enhances metabolic stability and bioavailability.
Amide Substituent Effects :
- Bulky groups (e.g., biphenyl in boscalid) improve target binding but may reduce solubility.
- Heteroaromatic groups (e.g., furan in the target compound) balance lipophilicity and electronic effects.
Synthetic Challenges: highlights low yields (~3%) for N-[(5-methylfuran-2-yl)methyl]cyclohexamine derivatives under non-catalytic conditions, suggesting that transition metal catalysts (e.g., Co₃O₄) may be critical for optimizing the synthesis of the target compound .
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